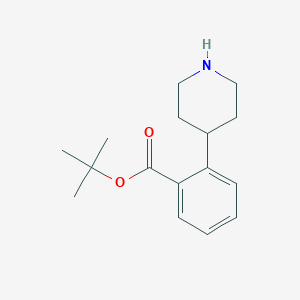

Tert-butyl 2-(piperidin-4-yl)benzoate

描述

Key Observations:

- Steric Effects : The tert-butyl group in the title compound enhances lipophilicity compared to methyl/ethyl esters, as evidenced by its higher predicted logP value.

- Electronic Effects : The electron-withdrawing ester group reduces basicity of the piperidine nitrogen (predicted pKa ~7.5) relative to non-esterified analogs like 4-(piperidin-4-yl)phenol.

- Conformational Rigidity : Piperidine rings in benzoate derivatives exhibit greater conformational flexibility compared to fused bicyclic systems (e.g., indole-piperidine hybrids).

Structure

2D Structure

属性

IUPAC Name |

tert-butyl 2-piperidin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-16(2,3)19-15(18)14-7-5-4-6-13(14)12-8-10-17-11-9-12/h4-7,12,17H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIVIXJYKQQBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803600-82-9 | |

| Record name | tert-butyl 2-(piperidin-4-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Direct Amide/Esters Formation via Carboxylate Activation

This approach involves the activation of benzoic acid derivatives followed by nucleophilic substitution with piperidine derivatives.

-

- Benzoic acid or substituted benzoic acids (preferably 2-hydroxybenzoic acid or derivatives).

- Tert-butyl alcohol derivatives or tert-butyl esters.

-

- Step 1: Conversion of benzoic acid to its tert-butyl ester using tert-butyl alcohol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Step 2: Nucleophilic substitution or coupling of the ester with 4-piperidone or 4-piperidinamine derivatives, often via activation with carbodiimides or other coupling agents.

Coupling of 4-Piperidone with Benzoic Acid Derivatives

This method involves the formation of the piperidin-4-yl group through reductive amination or direct nucleophilic substitution:

-

- Use of activated benzoic acid derivatives (e.g., acid chlorides or anhydrides).

- Coupling with 4-piperidone or 4-piperidinamine under basic conditions (e.g., triethylamine, pyridine).

-

- Conversion of benzoic acid to its acid chloride, followed by reaction with 4-piperidone, then reduction to the piperidine.

Multi-step Synthesis Based on Patent WO2019232010A1

This patent describes a streamlined two-step process involving:

Step 1: Synthesis of 2-(1-(tert-butoxycarbonyl)-piperidine-4-yl)benzoic acid by reacting 4-(2-bromophenyl)piperidine with di-tert-butyl dicarbonate in the presence of a base (e.g., sodium carbonate) in a solvent like THF or water at 10–30°C.

Step 2: Hydrolysis or deprotection of the tert-butoxycarbonyl group to yield the free amine, followed by esterification with tert-butyl alcohol derivatives to form This compound .

Research Findings and Data Tables

| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct esterification | Benzoic acid + tert-butanol | Acid catalysis, reflux | Simple, straightforward | Limited to suitable benzoic acids |

| Coupling with piperidone | Benzoic acid derivatives + 4-piperidone | Activation with carbodiimides, basic conditions | High yield, versatile | Multi-step, requires purification |

| Patented streamlined process | 4-(2-bromophenyl)piperidine + di-tert-butyl dicarbonate | 10–30°C, THF/water | Short, industrially scalable | Requires initial halogenation step |

Key Research Findings

- Patents (US9650337B2 and WO2019232010A1) emphasize the importance of using protected intermediates like tert-butyl esters and carbamates to facilitate selective synthesis and improve yields.

Advantages of the Patented Methods:

- Reduced number of steps (often two steps) for the synthesis of the target compound.

- Use of cost-effective starting materials such as resorcinol and 4-bromophenylpiperidine.

- Compatibility with large-scale manufacturing due to mild reaction conditions.

-

- The use of polar solvents such as water, methanol, ethanol, or isopropanol enhances solubility and reaction efficiency.

- Catalysts like palladium on carbon facilitate hydrogenation steps, especially in deprotection and reduction stages.

- Acidic conditions (hydrochloric or trifluoroacetic acid) are employed for deprotection of carbamate groups, enabling the final formation of the free amine.

Summary of the Most Efficient Method

Based on the latest patents and research, the most efficient and industrially feasible method involves:

- Step 1: Synthesis of a protected intermediate, such as 2-(1-(tert-butoxycarbonyl)-piperidine-4-yl)benzoic acid, via halogenation of 4-bromophenylpiperidine followed by reaction with di-tert-butyl dicarbonate in a suitable solvent (e.g., THF) with a base like sodium carbonate.

- Step 2: Deprotection of the carbamate group using acid (e.g., hydrochloric acid) to yield the free amine, then esterification with tert-butyl alcohol derivatives to produce This compound .

This pathway is favored for its simplicity, high yield, and scalability, making it suitable for pharmaceutical manufacturing.

化学反应分析

Types of Reactions

Tert-butyl 2-(piperidin-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for ester reduction.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives of the piperidine ring.

Reduction: 2-(piperidin-4-yl)benzyl alcohol.

Substitution: Various substituted benzoate esters depending on the nucleophile used.

科学研究应用

Table 1: Synthesis Conditions

| Reagent | Condition | Outcome |

|---|---|---|

| 2-(piperidin-4-yl)benzoic acid | Reflux with tert-butyl alcohol | Formation of tert-butyl 2-(piperidin-4-yl)benzoate |

| Acid catalyst (e.g., sulfuric acid) | Heat application | Enhanced reaction rate |

Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to act as a semi-flexible linker is particularly valuable in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed for targeted protein degradation .

Biological Studies

In biological research, this compound is utilized for studying enzyme inhibitors and receptor ligands. It has been shown to modulate various cellular processes by influencing protein degradation pathways, which can lead to significant changes in cell signaling, gene expression, and overall cellular metabolism .

Pharmaceutical Development

The compound is also a precursor in developing drugs aimed at treating neurological disorders. Its structural properties allow it to interact effectively with biological targets, making it a candidate for further pharmacological studies .

Case Study 1: PROTAC Development

A study demonstrated the use of this compound as a linker in the design of PROTACs targeting specific proteins involved in cancer progression. The compound facilitated the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and degradation by the proteasome. This approach showed promise in selectively eliminating oncogenic proteins without affecting normal cellular functions.

Case Study 2: Enzyme Inhibition

Research involving this compound highlighted its role as an enzyme inhibitor. In experiments with various piperidine derivatives, this compound was found to inhibit specific enzymes linked to metabolic pathways, thereby providing insights into potential therapeutic applications for metabolic disorders .

作用机制

The mechanism of action of tert-butyl 2-(piperidin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various physiological processes .

相似化合物的比较

Key Insights :

生物活性

Tert-butyl 2-(piperidin-4-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : CHN\O

- Molecular Weight : 247.34 g/mol

- CAS Number : 1803600-82-9

The compound consists of a benzoate moiety linked to a piperidine ring, which is known for its role in various biological activities.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Binding : The piperidine ring may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic processes, which could lead to therapeutic applications in conditions like obesity and diabetes.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

- In vitro Studies : The compound was tested against various cancer cell lines, demonstrating cytotoxic effects with IC values ranging from 10 to 30 µM depending on the cell type. This suggests its potential as a chemotherapeutic agent.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Neuroprotective Effects

In addition to its anticancer properties, the compound has been investigated for neuroprotective effects:

- Mechanism : It may protect against oxidative stress-induced neuronal damage by modulating antioxidant enzyme activity.

- Research Findings : Animal studies have shown that administration of this compound reduced markers of neuroinflammation and improved cognitive function in models of neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies:

- Substituent Variations : Modifications on the benzoate or piperidine rings can significantly alter potency and selectivity.

- Analog Development : Researchers are synthesizing analogs to enhance efficacy and reduce side effects.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development.

Case Study 2: Neuroprotection

In a preclinical trial assessing neuroprotective agents, this compound was administered to mice subjected to induced oxidative stress. The findings revealed a significant decrease in neuronal cell death and improved behavioral outcomes, suggesting its viability as a treatment for neurodegenerative disorders.

常见问题

Q. What methodologies validate the absence of genotoxicity in conflicting SDS reports?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。